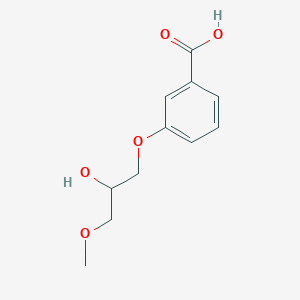![molecular formula C8H10F2O2 B15201036 Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(difluoromethyl)bicyclo[111]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are often carried out under controlled conditions using specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic methodologies. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.
Wirkmechanismus
The mechanism by which methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butanes: These compounds share a similar bicyclic structure but differ in the substitution pattern and ring strain.
Bicyclo[1.1.1]pentanes: Other derivatives of bicyclo[1.1.1]pentane with different functional groups can be compared to highlight the unique properties imparted by the difluoromethyl group.
Uniqueness
Methyl 3-(difluoromethyl)bicyclo[11This group can improve the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
Eigenschaften
Molekularformel |
C8H10F2O2 |
|---|---|
Molekulargewicht |
176.16 g/mol |
IUPAC-Name |
methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10F2O2/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
NBZHHAQFGIUEEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)(C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


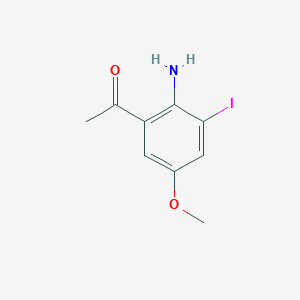


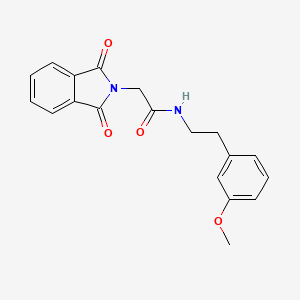
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)


![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
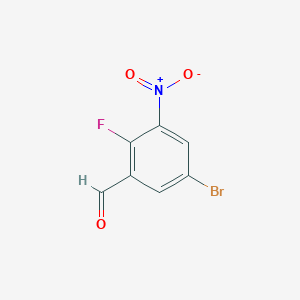

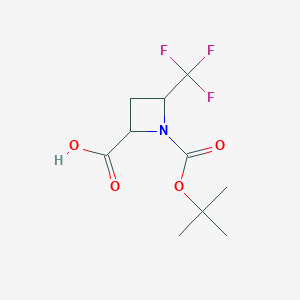
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
